molecular formula C13H17BFNO3 B12640022 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12640022
M. Wt: 265.09 g/mol
InChI Key: KTRFMZZGVATYBF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidinylcarbonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves several steps. One common method includes the reaction of 4-fluorobenzeneboronic acid with 3-methyl-1-piperidinylcarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the fluorine atom and piperidinylcarbonyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and specificity due to the presence of both the fluorine atom and the piperidinylcarbonyl group.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[4-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)11-7-10(14(18)19)4-5-12(11)15/h4-5,7,9,18-19H,2-3,6,8H2,1H3

InChI Key

KTRFMZZGVATYBF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCC(C2)C)(O)O

Origin of Product

United States

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